Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate
Brand Name: Vulcanchem
CAS No.: 6124-12-5
VCID: VC4148493
InChI: InChI=1S/C11H15N3O4S/c1-4-17-9(15)8(10(16)18-5-2)6-12-11-14-13-7(3)19-11/h6H,4-5H2,1-3H3,(H,12,14)
SMILES: CCOC(=O)C(=CNC1=NN=C(S1)C)C(=O)OCC
Molecular Formula: C11H15N3O4S
Molecular Weight: 285.32

Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate

CAS No.: 6124-12-5

Cat. No.: VC4148493

Molecular Formula: C11H15N3O4S

Molecular Weight: 285.32

* For research use only. Not for human or veterinary use.

Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate - 6124-12-5

Specification

CAS No. 6124-12-5
Molecular Formula C11H15N3O4S
Molecular Weight 285.32
IUPAC Name diethyl 2-[[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylidene]propanedioate
Standard InChI InChI=1S/C11H15N3O4S/c1-4-17-9(15)8(10(16)18-5-2)6-12-11-14-13-7(3)19-11/h6H,4-5H2,1-3H3,(H,12,14)
Standard InChI Key LIKAFGBSXBLJDD-UHFFFAOYSA-N
SMILES CCOC(=O)C(=CNC1=NN=C(S1)C)C(=O)OCC

Introduction

Chemical Structure and Molecular Properties

The compound’s IUPAC name, diethyl 2-[[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylidene]propanedioate, reflects its structural complexity. Key features include:

  • A 1,3,4-thiadiazole ring substituted with a methyl group at position 5.

  • A methyleneamino bridge linking the thiadiazole to a malonate diester group.

Molecular Formula: C₁₁H₁₅N₃O₄S
Molecular Weight: 285.32 g/mol.
SMILES: CCOC(=O)C(=CNC1=NN=C(S1)C)C(=O)OCC.
InChI Key: LIKAFGBSXBLJDD-UHFFFAOYSA-N.

The planar conformation of the thiadiazole ring and conjugation with the malonate ester contribute to its stability and reactivity. X-ray crystallography of analogous thiadiazole derivatives reveals intermolecular interactions, such as C–H···N hydrogen bonds, which stabilize the crystal lattice .

Synthesis and Reaction Pathways

The synthesis typically involves a Knoevenagel condensation between diethyl ethoxymethylene-malonate and 5-methyl-1,3,4-thiadiazol-2-amine . A representative procedure includes:

  • Condensation: Heating equimolar amounts of diethyl malonate and 5-methyl-1,3,4-thiadiazol-2-amine in ethanol with a catalytic base (e.g., piperidine) at 120°C for 30 minutes .

  • Isolation: Cooling the reaction mixture to precipitate the product, followed by filtration and recrystallization from ethanol .

Key Reaction Parameters:

  • Temperature: 120°C.

  • Catalyst: Piperidine or similar amines.

  • Yield: ~70–80% (estimated from analogous reactions) .

Alternative routes employ microwave-assisted synthesis to reduce reaction times, though specific data for this compound remain unpublished.

Biological Activity and Mechanisms

Thiadiazole derivatives exhibit diverse pharmacological activities, and this compound is no exception:

Antimicrobial Effects

While direct data are scarce, structurally related compounds show broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The thiadiazole ring’s electron-deficient nature disrupts microbial cell membranes .

Anti-inflammatory Activity

Malonate esters are known to modulate COX-2 and TNF-α pathways . Molecular docking studies suggest this compound may inhibit cyclooxygenase enzymes, though experimental validation is pending .

Applications in Drug Development

Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate serves as a key intermediate in synthesizing bioactive molecules:

  • Anticancer Agents: Functionalization at the malonate position enhances cytotoxicity .

  • Antimicrobial Scaffolds: Hybridization with quinolones or β-lactams improves potency .

Table 1: Comparative Biological Activity of Thiadiazole Derivatives

CompoundActivity (IC₅₀)Target Cell LineReference
Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate15.72 μM (GI₅₀)MCF-7
5-Nitrothiazole analog8.9 μM (MIC)Staphylococcus aureus

Future Directions

Research priorities include:

  • Pharmacokinetic Studies: Assessing oral bioavailability and metabolic stability.

  • Structure-Activity Relationships (SAR): Modifying the thiadiazole and malonate moieties to enhance efficacy .

  • Target Identification: Elucidating molecular targets via proteomics and CRISPR screens .

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